molecular formula C16H16N2O2 B2702242 1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol CAS No. 2379995-53-4

1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol

Cat. No.: B2702242
CAS No.: 2379995-53-4
M. Wt: 268.316
InChI Key: VDNZHLPIIVTQQP-UHFFFAOYSA-N
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Description

1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol is a compound that belongs to the class of benzoxazoles, which are bicyclic planar molecules. Benzoxazoles are known for their broad substrate scope and functionalization potential, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

The synthesis of 1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol can be compared with other benzoxazole derivatives such as:

These compounds share similar structural features but may exhibit different biological activities and applications, highlighting the uniqueness of this compound in its specific uses and effects.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-ylamino)-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-13(10-12-6-2-1-3-7-12)11-17-16-18-14-8-4-5-9-15(14)20-16/h1-9,13,19H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNZHLPIIVTQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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